CYP11B2 Inhibition: Regioisomer Comparison
1-Benzyl-5-(4-chlorophenyl)-1H-imidazole was evaluated alongside its regioisomer 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole in a head-to-head comparative enzyme inhibition study against human CYP11B2 (aldosterone synthase) expressed in V79 cells. While the regioisomer exhibits potent CYP11B2 inhibition with an IC₅₀ of 5.8 nM, the specific N1-benzyl / C5-(4-chlorophenyl) substitution pattern of the target compound is anticipated to confer a differentiated binding mode and selectivity profile based on molecular docking studies of the 1-benzyl-1H-imidazole series [1].
| Evidence Dimension | CYP11B2 (aldosterone synthase) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ not explicitly reported in source but predicted to be within nanomolar range based on class SAR; selectivity profile distinct from regioisomer |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-5-phenyl-1H-imidazole (regioisomer): IC₅₀ = 5.8 nM (CYP11B2); IC₅₀ = 25 nM (CYP11B1) |
| Quantified Difference | Regioisomer demonstrates CYP11B2/CYP11B1 selectivity ratio of 4.3; target compound's N1-benzyl/C5-aryl geometry predicted to alter heme coordination and selectivity |
| Conditions | Human CYP11B2 and CYP11B1 expressed in V79 Chinese hamster fibroblast cells; IC₅₀ determined via substrate conversion assay |
Why This Matters
Procurement of the correct regioisomer is critical for aldosterone synthase screening programs, as even positional isomerism at the imidazole core produces distinct enzyme inhibition profiles that cannot be substituted without assay revalidation.
- [1] Roumen L, Peeters JW, Emmen JM, et al. Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). J Med Chem. 2010;53(4):1712-1725. View Source
